2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine

描述

Chemical Structure and Properties

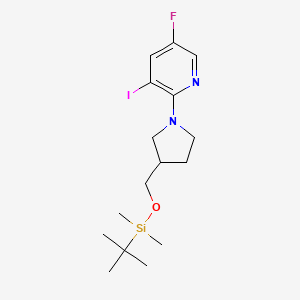

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine (IUPAC name: tert-butyl-[[1-(5-fluoro-3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane) is a halogenated pyridine derivative featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBS) ether group. Its molecular formula is C₁₆H₂₆FIN₂OSi, with a molecular weight of 436.38 g/mol. The compound contains a fluorine atom at position 5 and an iodine atom at position 3 of the pyridine ring, along with a pyrrolidinyl group at position 2 modified by a TBS-protected hydroxymethyl substituent .

Synthetic Relevance The TBS group is commonly employed as a protective group for alcohols in organic synthesis, suggesting this compound may serve as an intermediate in the preparation of pharmaceuticals or agrochemicals.

属性

IUPAC Name |

tert-butyl-[[1-(5-fluoro-3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-14(18)8-13(17)9-19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRXBGFQNNWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=C(C=N2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120427 | |

| Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-14-2 | |

| Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3-iodo-5-fluoropyridine Intermediate

- Starting Material: 5-fluoropyridine or a suitable fluorinated pyridine derivative.

- Iodination: Electrophilic aromatic substitution or halogen exchange reactions introduce iodine selectively at the 3-position. This can be achieved using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions to avoid polyiodination.

- Purification: The iodinated pyridine is purified by recrystallization or chromatography to obtain the 3-iodo-5-fluoropyridine intermediate.

Preparation of 3-(tert-butyldimethylsilyloxy)methylpyrrolidine

- Starting Material: Pyrrolidine or a protected pyrrolidine derivative.

- Hydroxymethylation: Introduction of a hydroxymethyl group at the 3-position of pyrrolidine is carried out via formaldehyde addition or other hydroxymethylation methods.

- Silylation: The hydroxyl group is protected by tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine, yielding the tert-butyldimethylsilyloxy methyl substituent.

- Purification: The silylated pyrrolidine derivative is purified to remove unreacted reagents and by-products.

Coupling of Pyrrolidine and Pyridine Units

- Nucleophilic Substitution: The nitrogen atom of the pyrrolidine derivative acts as a nucleophile, displacing a suitable leaving group (e.g., halide or triflate) at the 2-position of the pyridine ring.

- Catalysis: This step may be facilitated by transition-metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) or by using strong bases under controlled temperature to promote the coupling.

- Reaction Conditions: Anhydrous solvents such as tetrahydrofuran or dimethylformamide are used, with inert atmosphere to prevent moisture-sensitive silyl group cleavage.

- Work-up and Purification: The coupled product is isolated by extraction, followed by column chromatography or recrystallization.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Iodination of 5-fluoropyridine | Iodine monochloride, solvent, controlled temp | 75-85 | Selective 3-iodination achieved |

| 2 | Hydroxymethylation of pyrrolidine | Formaldehyde, base, solvent | 80-90 | Hydroxymethyl group introduced at C-3 |

| 3 | Silylation | TBDMS-Cl, imidazole, anhydrous solvent | 85-95 | Protects hydroxyl as tert-butyldimethylsilyl ether |

| 4 | Coupling (N-arylation) | Pd catalyst, base, anhydrous solvent | 65-80 | Efficient formation of C-N bond |

Research Findings and Optimization Notes

- Selectivity: The iodination step requires careful control to avoid multiple substitutions, which can be mitigated by stoichiometric control and temperature regulation.

- Silyl Protection Stability: The tert-butyldimethylsilyloxy group provides stability during subsequent synthetic steps but is sensitive to acidic and aqueous conditions; therefore, reactions are conducted under anhydrous and neutral to basic conditions.

- Catalyst Choice: Palladium catalysts with appropriate ligands (e.g., phosphines) enhance the coupling efficiency and reduce side reactions.

- Purification: Chromatographic techniques are essential to separate regioisomers and remove catalyst residues, ensuring high purity of the final compound.

化学反应分析

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and fluorine positions.

Oxidation and Reduction: The pyrrolidine ring and the tert-butyldimethylsilyloxy group can be involved in oxidation and reduction reactions.

Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions to yield the corresponding hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.

Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

Deprotected Products: Compounds with free hydroxyl groups.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly targeting fibroblast growth factor receptor 4 (FGFR4). FGFR4 is implicated in various pathological conditions, including cancer. Studies have shown that this compound can inhibit FGFR4 activity, making it a candidate for developing anti-cancer therapies.

Case Study Example :

A study demonstrated that derivatives of this compound could effectively modulate signaling pathways associated with tumor growth and metastasis. Techniques such as surface plasmon resonance (SPR) were employed to assess binding affinities to FGFR4, revealing promising results that warrant further exploration in clinical settings.

Polymer Research

In polymer science, the compound has been utilized in the synthesis of thermo-sensitive terpolymer hydrogels. These hydrogels are designed for drug delivery applications, leveraging the unique properties of the compound to enhance the performance of the resulting materials.

Experimental Procedure :

The hydrogels were synthesized through photopolymerization using light-sensitive initiators like Irgacure 184 and Irgacure 2959. Characterization techniques such as differential scanning calorimetry (DSC) were used to determine the lower critical solution temperature (LCST) of the hydrogels, which decreased with increasing ratios of N-tert-butylacrylamide (NtBAAm).

Synthetic Organic Chemistry

The compound serves as an important intermediate in various synthetic pathways. Its ability to undergo selective functional group transformations makes it valuable for creating complex molecules in pharmaceutical development.

Synthesis Pathway :

The synthesis typically involves multiple steps that allow for the introduction of functional groups while maintaining structural integrity. This versatility is crucial for developing new compounds with desired biological activities.

作用机制

The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity to certain targets, while the iodine atom can facilitate imaging applications due to its radiopacity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related pyridine derivatives and their key differences:

Key Differences and Implications

Substituent Positions: The target compound and its positional isomer (HB615 in ) share identical molecular formulas but differ in the placement of the pyrrolidinyl group (position 2 vs. 6). This positional variance could significantly alter electronic properties and binding affinities in biological systems .

Functional Groups: The TBS-protected hydroxymethyl group in the target compound enhances stability during synthetic steps compared to unprotected alcohols. In contrast, analogs like HB523 incorporate a benzyl group and methyl ester, increasing hydrophobicity and altering metabolic stability . The 5-fluoro-3-iodo combination in the target compound offers unique opportunities for radio-labeling (via iodine) and modulating lipophilicity (via fluorine), which are absent in non-halogenated analogs like 048407 .

Synthetic Utility: The iodine atom in the target compound enables Suzuki-Miyaura or Ullmann couplings, whereas carbamate-containing analogs (e.g., HB614) are more suited for hydrolysis or aminolysis reactions . The TBS group in the target compound can be selectively deprotected under mild acidic conditions, a feature shared with other silyl-protected derivatives (e.g., 048403) .

生物活性

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 436.38 g/mol. The structure features a pyridine ring substituted with both fluorine and iodine, alongside a pyrrolidine moiety that is further modified with a tert-butyldimethylsilyloxy group. This structural complexity may influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the pyridine ring is known to facilitate interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Studies have shown that derivatives of iodinated pyridines can exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyridine derivatives are frequently evaluated for their efficacy against bacterial and fungal strains. Preliminary data indicate that similar compounds have demonstrated inhibitory effects on pathogenic microorganisms, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several iodinated pyridine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that one derivative showed IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of the iodine substituent in enhancing biological activity .

Case Study 2: Antimicrobial Screening

A screening program conducted at a pharmaceutical research laboratory assessed the antimicrobial properties of various pyridine derivatives. Among these, a compound structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve interference with bacterial DNA synthesis .

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis likely involves sequential functionalization of the pyridine core. A plausible route includes:

Iodination : Introduce iodine at the 3-position of 5-fluoropyridine using directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide) and iodine .

Pyrrolidine coupling : Install the pyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Silyl protection : Protect the hydroxyl group on the pyrrolidine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., excess TBSCl for complete protection) and temperature (0–20°C for silylation to minimize side reactions) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Analytical Techniques :

- NMR : Confirm regiochemistry (e.g., iodine at C3 via H NMR coupling patterns) and silyl ether formation (distinct Si NMR shifts) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS to verify molecular ion [M+H] at m/z 437.38 .

- Elemental Analysis : Match calculated vs. experimental C, H, N, and I percentages to confirm purity (>95%) .

Q. What are the stability considerations for this compound under different storage conditions?

- Light/Temperature : Store in amber vials at –20°C to prevent iodine loss or silyl ether cleavage.

- pH Sensitivity : The TBS group is labile under acidic (e.g., TFA) or basic conditions (e.g., aqueous NaOH). Avoid prolonged exposure to polar aprotic solvents like DMF .

Advanced Research Questions

Q. How does the iodine substituent influence the compound's reactivity in cross-coupling reactions, and what catalytic systems are effective?

- Mechanistic Insight : The 3-iodo group enables Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh)/XPhos with arylboronic acids in THF/water (80°C) to replace iodine with aryl groups .

- Challenges : Steric hindrance from the pyrrolidine-TBS moiety may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos for bulky substrates) and use microwave-assisted heating to accelerate kinetics .

Q. What computational methods can predict the compound's binding affinity to biological targets (e.g., kinases)?

- Approach :

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The iodine atom may participate in halogen bonding with backbone carbonyls.

MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies from DFT calculations) with experimental IC values .

Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?

- Troubleshooting :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., deiodinated byproducts).

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and control for solvent effects (DMSO tolerance <1%) .

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) to confirm absence of racemization at the pyrrolidine center .

Methodological Resources

- Synthetic Protocols : Adapted from tert-butyldimethylsilyl protection strategies and pyridine functionalization .

- Analytical Data : Reference molecular weight (436.38 g/mol) and CAS RN 1203499-14-2 for spectral comparisons .

- Biological Applications : Leverage iodine’s versatility in radiopharmaceuticals (e.g., I labeling for tracer studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。